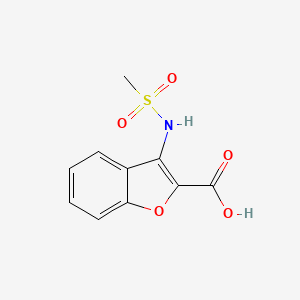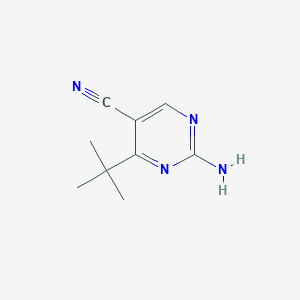
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,3,4-噻二唑是一种有机化合物,其特征在于噻二唑环上取代了一个硼酸酯基团。
准备方法
合成路线和反应条件
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,3,4-噻二唑的合成通常涉及 2-甲基-1,3,4-噻二唑与硼酸衍生物的反应。 一种常见的方法包括在钯催化剂存在下使用 4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷,在 Suzuki-Miyaura 偶联条件下进行反应 。反应通常在惰性气氛(如氮气或氩气)中进行,需要碳酸钾或氢氧化钠等碱来促进偶联反应。
工业生产方法
虽然这种化合物的具体工业生产方法没有广泛记载,但一般方法将涉及扩大实验室合成方法的规模。这包括优化反应条件(如温度、压力和溶剂选择),以确保高产率和纯度。连续流动反应器和自动化合成平台也可以用于提高效率和可重复性。
化学反应分析
反应类型
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,3,4-噻二唑可以发生各种化学反应,包括:
氧化: 噻二唑环可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原形成硫醇或其他还原的硫物种。
取代: 硼酸酯基团可以参与交叉偶联反应,如 Suzuki-Miyaura 偶联,以形成新的碳-碳键。
常用试剂和条件
氧化: 常用试剂包括过氧化氢或间氯过氧苯甲酸 (m-CPBA)。
还原: 使用还原剂,如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 通常使用钯催化剂、碳酸钾等碱以及四氢呋喃 (THF) 或二甲基甲酰胺 (DMF) 等溶剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生亚砜或砜,而取代反应可以产生各种芳基或烷基衍生物。
科学研究应用
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,3,4-噻二唑在科学研究中有几种应用:
化学: 它被用作有机合成中的构建模块,特别是在通过交叉偶联反应形成复杂分子时。
生物学: 该化合物可用于开发生物活性分子和生物学研究的探针。
工业: 该化合物可用于生产先进材料,如聚合物和电子元件。
作用机制
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,3,4-噻二唑的作用机制涉及它由于硼酸酯基团和噻二唑环的存在而能够参与各种化学反应。硼酸酯基团可以与二醇和其他亲核试剂形成可逆的共价键,使其在分子识别和传感应用中发挥作用。噻二唑环可以与生物靶标相互作用,可能通过结合相互作用调节其活性。
相似化合物的比较
类似化合物
- 2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)嘧啶
- 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡唑
- 2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯并三唑
独特性
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1,3,4-噻二唑的独特之处在于硼酸酯基团和噻二唑环的结合。这种组合赋予了独特的化学反应性和潜在的生物活性,使其成为研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C9H15BN2O2S |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H15BN2O2S/c1-6-11-12-7(15-6)10-13-8(2,3)9(4,5)14-10/h1-5H3 |
InChI 键 |
VTRYGPNWOIPLHU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)






![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)


